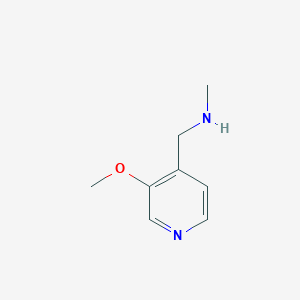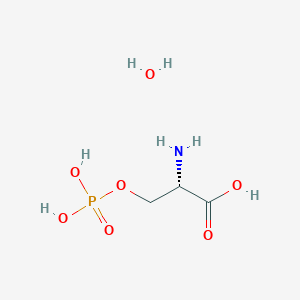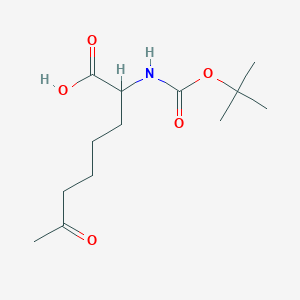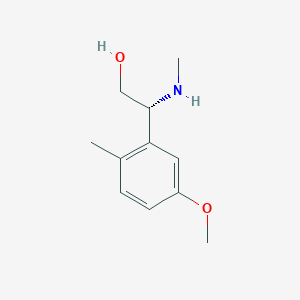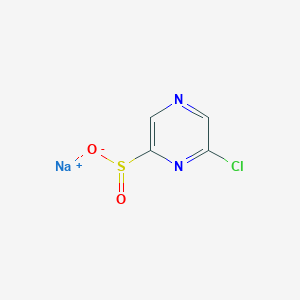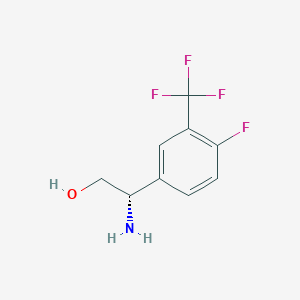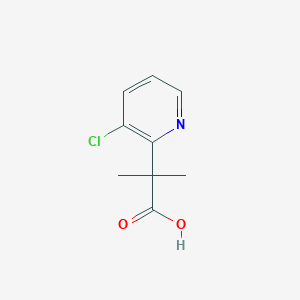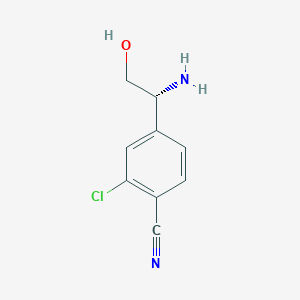
(R)-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a chlorobenzonitrile moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitrile Formation: The initial step involves the formation of the benzonitrile moiety through a nucleophilic substitution reaction.
Amino Alcohol Formation:
Industrial Production Methods
Industrial production of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.
科学的研究の応用
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The chlorobenzonitrile moiety may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
®-4-(1-amino-2-hydroxyethyl)-2-bromobenzonitrile hydrochloride: Similar structure but with a bromine atom instead of chlorine.
®-4-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile hydrochloride: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
®-4-(1-amino-2-hydroxyethyl)-2-chlorobenzonitrile hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The specific combination of functional groups also provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
4-[(1R)-1-amino-2-hydroxyethyl]-2-chlorobenzonitrile |
InChI |
InChI=1S/C9H9ClN2O/c10-8-3-6(9(12)5-13)1-2-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m0/s1 |
InChIキー |
BLVRTVZBLYXMAU-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)C#N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


